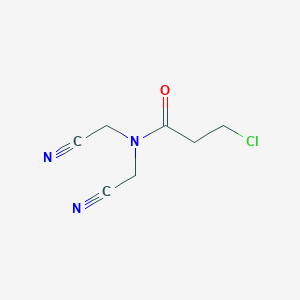
叔丁基 2-(3-硝基-2-氧代吡啶-1(2H)-基)乙酸酯
描述
The exploration of chemical compounds with complex structures, such as tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, is fundamental to advancing various fields of chemistry, including medicinal chemistry, materials science, and organic synthesis. These compounds often serve as intermediates or key components in the synthesis of more complex molecules.
Synthesis Analysis
Research on related compounds involves innovative synthesis techniques. For example, the synthesis of complex structures often employs multicomponent reactions, enabling efficient bond formation and structural complexity. Tert-butyl nitrite has been used as a N1 synthon in multicomponent reactions, demonstrating its versatility in organic synthesis (Sau et al., 2018).
Molecular Structure Analysis
The determination of molecular structures of such compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT analyses are commonly employed. For instance, the molecular and crystal structure of certain compounds has been characterized, revealing insights into their stability and interactions (Çolak et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds can be significantly varied through different functional groups and structural modifications. Nitration reactions, for example, have been explored for the functionalization of aromatic compounds, providing pathways for further chemical transformations (Fischer & Woderer, 1976).
科学研究应用
合成和中间体用途
Tert-丁基2-(3-硝基-2-氧代吡啶-1(2H)-基)乙酸酯已被研究作为各种合成过程中的中间体。例如,其类似物已被合成并用于进一步的化学转化。一项研究显示了从特定苯衍生物制备tert-丁基2-氰基-2(3-氯-2-硝基苯基)乙酸酯,展示了其作为合成其他化合物的前体的用途(Jin Dong-yuan, 2009)。
反应机制和稳定性
涉及tert-丁基衍生物的反应机制,包括它们的稳定性和与其他化学物质的相互作用,一直是研究的课题。例如,涉及tert-丁基和硝基乙酰氧基加合物的研究揭示了在各种条件下反应途径和产物形成的见解。观察到在某些条件下,这些化合物会发生特定的转化,例如苯乙酸的形成或亚硝酸的消除(Alfred Fischer & Rolf Woderer, 1976)。
超分子化学
有研究专注于tert-丁基衍生物的超分子排列,突出它们在形成复杂结构方面的潜力。一项研究详细介绍了tert-丁基类似物的合成并分析了它们的晶体结构,揭示了控制这些化合物超分子排列的弱相互作用(Marivel Samipillai et al., 2016)。
氧化还原性质和在生物学中的应用
一些tert-丁基的衍生物,如亚硝基,以其特定的氧化还原性质而闻名,并在各种生物学和生物医学应用中使用。一项关于由tert-丁基衍生的高度应变的亚硝基的研究提供了关于它们的热稳定性和抗还原性的见解,突显了它们在生物应用中的潜力(I. Zhurko et al., 2020)。
催化和有机转化
tert-丁基衍生物在催化和有机转化中的应用是另一个研究领域。例如,tert-丁基烟酸酯引导的酰胺裂解已被研究,因其在模拟金属外切肽酶活性方面的潜力而受到关注,突显了这些化合物在催化过程中的多功能性(Clarence C. D. Wybon et al., 2018)。
属性
IUPAC Name |
tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-9(14)7-12-6-4-5-8(10(12)15)13(16)17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWAUQIESJGSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
CAS RN |
171559-74-3 | |
| Record name | tert-Butyl 3-nitro-2-oxo-1(2H)-pyridineacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


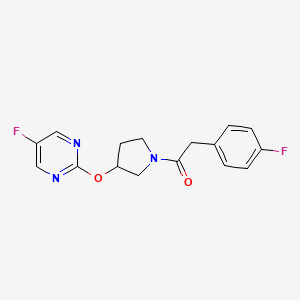
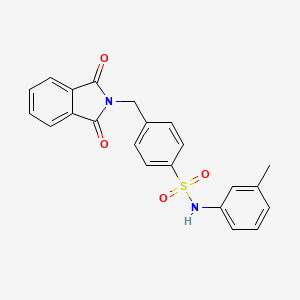
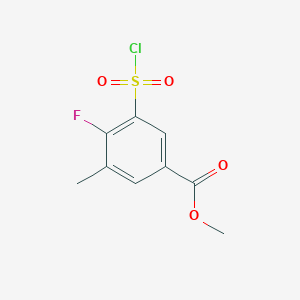
![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)
![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)
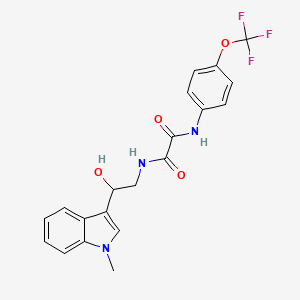
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)


